2-Cyclohexene-1-propanol
Overview
Description
2-Cyclohexene-1-propanol is an organic compound with the molecular formula C9H16O It is a cycloalkene alcohol, characterized by a cyclohexene ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-propanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexene-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 2-cyclohexene-1-propanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-cyclohexene-1-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclohexane derivatives using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: 2-Cyclohexene-1-propanone.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexene-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various cyclohexene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-propanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of saturated derivatives. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexene: A cycloalkene with a double bond in the cyclohexane ring.
2-Cyclohexene-1-one: A compound with a carbonyl group attached to a cyclohexene ring.
Uniqueness
2-Cyclohexene-1-propanol is unique due to its combination of a cyclohexene ring and a propanol group, which imparts distinct chemical reactivity and potential applications. Unlike cyclohexanol, it contains a double bond, making it more reactive in certain chemical reactions. Compared to cyclohexene, the presence of the hydroxyl group allows for additional functionalization and derivatization.
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h2,5,9-10H,1,3-4,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXKJHFQFLJOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496252 | |
Record name | 3-(Cyclohex-2-en-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15745-87-6 | |
Record name | 3-(Cyclohex-2-en-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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